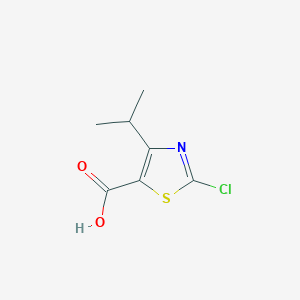![molecular formula C16H29N3O3 B13177063 Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate CAS No. 1303890-65-4](/img/structure/B13177063.png)
Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate: is a compound that belongs to the class of piperidine derivatives. It is known for its role as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is significant in medicinal chemistry and drug development due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents like dichloromethane and reagents such as diisopropylethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides and conditions involving mild bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its role as a linker in PROTAC® development is crucial for creating bifunctional molecules that can target and degrade specific proteins .
Biology and Medicine: In biological and medicinal research, this compound is utilized for developing targeted therapies. It helps in the design of drugs that can selectively degrade disease-causing proteins, offering potential treatments for various conditions, including cancer and neurodegenerative diseases .
Industry: In the pharmaceutical industry, this compound is employed in drug discovery and development processes. Its unique properties make it valuable for creating new therapeutic agents with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate involves its role as a linker in PROTAC® molecules. These molecules work by binding to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . This process effectively reduces the levels of the target protein, providing a therapeutic effect.
Comparación Con Compuestos Similares
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- 4-Amino-1-tert-butoxycarbonylpiperidine
Uniqueness: tert-Butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate is unique due to its dual piperidine structure, which provides flexibility and stability in PROTAC® molecules. This structural feature enhances its ability to form effective ternary complexes, optimizing the degradation of target proteins .
Propiedades
Número CAS |
1303890-65-4 |
|---|---|
Fórmula molecular |
C16H29N3O3 |
Peso molecular |
311.42 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-aminopiperidine-1-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19-8-4-12(5-9-19)14(20)18-10-6-13(17)7-11-18/h12-13H,4-11,17H2,1-3H3 |
Clave InChI |
UHCAKLUONMKHOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




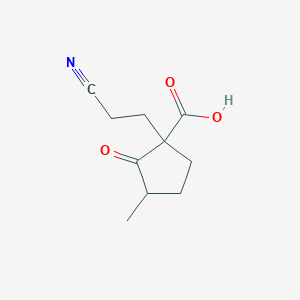

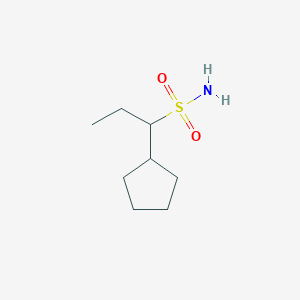

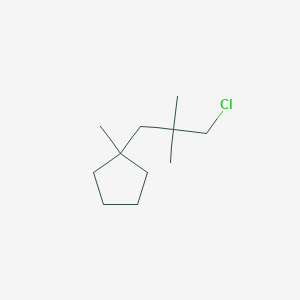
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
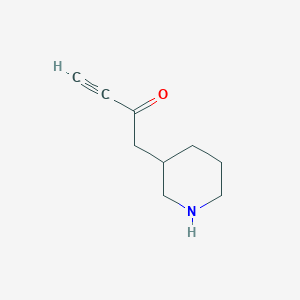
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)


![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
